Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate
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Overview
Description
Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO3K. It is a potassium salt of 5-tert-butyl-1,3-oxazole-2-carboxylic acid. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-tert-butyl-1,3-oxazole-2-carboxylate typically involves the reaction of 5-tert-butyl-1,3-oxazole-2-carboxylic acid with a potassium base. One common method is to dissolve the acid in a suitable solvent, such as methanol or ethanol, and then add potassium hydroxide or potassium tert-butoxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration or evaporation of the solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylate derivatives, while reduction can produce various reduced oxazole compounds .
Scientific Research Applications
Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into oxazole derivatives has shown promise in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;5-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-tert-butyl-1,3-oxazole-2-carboxylate
- Potassium 5-tert-butyl-1,3-oxazole-4-carboxylate
Uniqueness
Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
potassium;5-tert-butyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-9-6(12-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUCSALQUFJPH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408957-68-4 |
Source
|
Record name | potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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